molecular formula C8H14O3 B1595686 5-Hydroxypentyl acrylate CAS No. 57198-94-4

5-Hydroxypentyl acrylate

Cat. No.: B1595686
CAS No.: 57198-94-4
M. Wt: 158.19 g/mol
InChI Key: INRQKLGGIVSJRR-UHFFFAOYSA-N
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Description

5-Hydroxypentyl acrylate: is an organic compound with the molecular formula C8H14O3 . It is an ester derived from acrylic acid and 5-hydroxypentanol. This compound is known for its reactivity due to the presence of both a hydroxyl group and an acrylate group, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hydroxypentyl acrylate can be synthesized through the esterification of acrylic acid with 5-hydroxypentanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. The use of a packed column reactor can enhance the efficiency of the reaction by providing a large surface area for the reactants to interact. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxypentyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Hydroxypentyl acrylate is used as a monomer in the synthesis of polymers. Its reactivity allows it to form copolymers with other acrylates and methacrylates, which are used in coatings, adhesives, and sealants .

Biology and Medicine: In biological research, this compound is used as an intermediate in the synthesis of bioactive compounds. It is also employed in the development of drug delivery systems due to its ability to form hydrogels .

Industry: The compound is used in the production of specialty chemicals, including plasticizers and surfactants. Its ability to undergo polymerization makes it valuable in the manufacture of resins and elastomers .

Mechanism of Action

The mechanism of action of 5-Hydroxypentyl acrylate involves its reactivity as both an acrylate and a hydroxyl-containing compound. The acrylate group can undergo polymerization reactions, forming long-chain polymers. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the physical properties of the resulting polymers .

Molecular Targets and Pathways: In biological systems, the hydroxyl group can interact with enzymes and other proteins, potentially affecting their activity. The acrylate group can form covalent bonds with nucleophiles, making it useful in the modification of biomolecules .

Comparison with Similar Compounds

Comparison: 5-Hydroxypentyl acrylate is unique due to its specific chain length and the presence of both a hydroxyl and an acrylate group. Compared to 4-Hydroxybutyl acrylate and 6-Hydroxyhexyl acrylate, it offers a balance between flexibility and reactivity. The hydroxyl group in the 5-position allows for unique interactions in polymer networks, making it particularly valuable in applications requiring specific mechanical properties .

Properties

IUPAC Name

5-hydroxypentyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-8(10)11-7-5-3-4-6-9/h2,9H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRQKLGGIVSJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205829
Record name 5-Hydroxypentyl acrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57198-94-4
Record name 5-Hydroxypentyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57198-94-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxypentyl acrylate
Source ChemIDplus
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Record name 5-Hydroxypentyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxypentyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.086
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-HYDROXYPENTYL ACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SPP26XW3H
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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